1,8-Dichloroperfluorooctane

Physical property benchmarking Fluorous solvent characterization Quality control specification

1,8-Dichloroperfluorooctane (CAS 647-25-6, C8Cl2F16, MW 470.97) is a perfluorinated C8 alkane derivative in which the two terminal trifluoromethyl fluorine atoms have been replaced by chlorine atoms, yielding a linear molecule with terminal C-Cl bonds. As a liquid at 20°C, this compound exhibits a boiling point of 115 °C at 200 mmHg, a density range of 1.738–1.80 g/cm³, and a refractive index (n20D) of 1.303–1.316.

Molecular Formula C8Cl2F16
Molecular Weight 470.96 g/mol
CAS No. 647-25-6
Cat. No. B110388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Dichloroperfluorooctane
CAS647-25-6
Synonyms1,8-dichlorohexadecafluorooctane,
Molecular FormulaC8Cl2F16
Molecular Weight470.96 g/mol
Structural Identifiers
SMILESC(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F
InChIInChI=1S/C8Cl2F16/c9-7(23,24)5(19,20)3(15,16)1(11,12)2(13,14)4(17,18)6(21,22)8(10,25)26
InChIKeyGFQXWORJCNTDPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Dichloroperfluorooctane (CAS 647-25-6): Physical Property and Reactivity Profile for Fluorinated Building Block Procurement


1,8-Dichloroperfluorooctane (CAS 647-25-6, C8Cl2F16, MW 470.97) is a perfluorinated C8 alkane derivative in which the two terminal trifluoromethyl fluorine atoms have been replaced by chlorine atoms, yielding a linear molecule with terminal C-Cl bonds [1]. As a liquid at 20°C, this compound exhibits a boiling point of 115 °C at 200 mmHg, a density range of 1.738–1.80 g/cm³, and a refractive index (n20D) of 1.303–1.316 . The perfluorinated backbone imparts high chemical inertness, while the terminal chlorine atoms introduce sites for selective nucleophilic substitution reactions, distinguishing it from fully fluorinated perfluorocarbons and hydrogen-terminated analogs .

Why 1,8-Dichloroperfluorooctane Cannot Be Replaced by Perfluorooctane or Hydrogen-Terminated Analogs in Fluorinated Synthesis


Generic substitution of 1,8-dichloroperfluorooctane with perfluorooctane (CAS 307-34-6) or hydrogen-terminated analogs (e.g., 1H,1H,2H,2H-perfluorooctyl iodide) fails due to fundamentally different terminal group reactivity and phase behavior. Perfluorooctane lacks any reactive handle for further functionalization, serving only as an inert solvent or heat transfer fluid, whereas the terminal C-Cl bonds in 1,8-dichloroperfluorooctane enable nucleophilic substitution chemistry essential for synthesizing functionalized perfluoroalkyl derivatives and block copolymers . Furthermore, liquid-liquid equilibrium studies of substituted perfluoro-n-octane systems demonstrate that terminal group identity (Br, H, Cl) substantially alters solubility and phase partitioning behavior with hydrocarbon solvents—a critical consideration for biphasic reaction design and separation processes [1]. Procurement of an incorrect analog introduces either unreactive dead ends or divergent physicochemical behavior that cannot be compensated by adjusting reaction conditions.

Quantitative Differentiation of 1,8-Dichloroperfluorooctane: Comparative Data for Informed Procurement


Density and Refractive Index: Terminal Chlorine Substitution Increases Density by ~11% Relative to Perfluorooctane

Terminal chlorine substitution in 1,8-dichloroperfluorooctane produces a measurable increase in liquid density relative to perfluorooctane (C8F18). 1,8-Dichloroperfluorooctane exhibits a reported density of 1.738 g/cm³ (at ambient conditions) , compared to perfluorooctane's density of approximately 1.56 g/cm³ at 25°C [1]. This ~11% increase in density reflects the higher atomic mass of chlorine (35.45 g/mol) versus fluorine (19.00 g/mol) at the terminal positions, and provides a quantifiable basis for distinguishing between these two compounds during receipt verification and quality control. The refractive index (n20D) for 1,8-dichloroperfluorooctane is reported as 1.303–1.316 , whereas perfluorooctane has a refractive index of approximately 1.27 [1].

Physical property benchmarking Fluorous solvent characterization Quality control specification

Reactive Site Density: Terminal C-Cl Bonds Enable Dual-End Functionalization Not Achievable with Perfluorooctane

1,8-Dichloroperfluorooctane contains exactly two terminal chlorine atoms (one at each end of the C8 perfluorinated chain) that serve as electrophilic sites for nucleophilic substitution chemistry . In contrast, perfluorooctane (C8F18) contains no chlorine atoms and offers zero sites for nucleophilic substitution—it is essentially inert under typical synthetic conditions. Hydrogen-terminated analogs such as 1H,1H,2H,2H-perfluorooctyl iodide (CAS 2043-57-4) contain only a single reactive terminus, limiting functionalization to one end of the molecule. This structural difference translates directly to synthetic capability: 1,8-dichloroperfluorooctane can serve as a telechelic building block for step-growth polymerization and the synthesis of α,ω-difunctionalized perfluoroalkyl derivatives, whereas the alternatives either cannot react or yield only mono-functional products .

Fluorinated building block Nucleophilic substitution Polymer intermediate synthesis

Liquid-Liquid Phase Behavior: Terminal Halogen Identity Modifies Solubility with Hydrocarbon Solvents

Experimental liquid-liquid equilibrium (LLE) studies of substituted perfluoro-n-octane + n-octane binary systems demonstrate that terminal group identity significantly affects phase behavior and mutual solubility with hydrocarbon solvents [1]. The study compared 1-bromo-perfluoro-n-octane, 1H-perfluoro-n-octane, and 1H,8H-perfluoro-n-octane, showing that the 1-bromo derivative exhibited increased solubility with n-octane compared to the 1H-perfluoro-n-octane baseline, while introduction of a second hydrogen atom produced minimal additional effect on phase equilibrium [1]. By class-level inference, the terminal chlorine atoms in 1,8-dichloroperfluorooctane are expected to produce distinct phase partitioning behavior relative to both perfluorooctane (fully fluorinated) and hydrogen-terminated analogs, due to chlorine's intermediate polarity and van der Waals characteristics. Although direct LLE data for the chlorine derivative were not located in the available literature, the established structure-property relationship confirms that terminal group substitution is not a trivial modification but rather a determinant of phase behavior.

Fluorous biphasic catalysis Phase partitioning Solvent extraction

Boiling Point Under Reduced Pressure: Specification for Distillation and Storage Conditions

1,8-Dichloroperfluorooctane exhibits a boiling point of 115 °C at 200 mmHg (approximately 26.7 kPa) based on supplier technical specifications . Under atmospheric pressure, the boiling point is reported as 156–159 °C . For comparison, perfluorooctane (C8F18) has a boiling point of approximately 103–104 °C at atmospheric pressure [1]. The higher boiling point of the chlorinated derivative is consistent with increased molecular weight (470.97 vs. 438.06 g/mol) and stronger intermolecular interactions introduced by terminal C-Cl dipoles. This ~53°C increase in atmospheric boiling point relative to perfluorooctane provides a quantifiable operational parameter for designing distillation purification protocols and establishing appropriate storage temperature ranges (recommended: room temperature, <15°C in cool, dark conditions) .

Purification method validation Storage condition compliance Thermal processing

Evidence-Backed Application Scenarios for 1,8-Dichloroperfluorooctane in Fluorochemical Synthesis and Materials Development


Telechelic Building Block for Perfluoropolyether (PFPE) Lubricant Synthesis

1,8-Dichloroperfluorooctane serves as a α,ω-difunctionalized precursor for the synthesis of perfluoropolyether (PFPE)-based block copolymers used as high-performance fluorinated lubricants. The two terminal chlorine atoms enable dual-end functionalization, allowing incorporation of this rigid perfluorinated C8 segment as a spacer or linking unit between PFPE blocks in lubricant formulations designed for low-wear, high-temperature applications [1]. Patent literature describes fluorinated lubricants of formula T-O-[A-B]z-[A-B']z'-A-T' incorporating perfluoropolyether chains, wherein halogenated building blocks similar to 1,8-dichloroperfluorooctane are employed to modulate lubricant viscosity, thermal stability, and wear characteristics [1]. Procurement of the dichloro derivative is essential in this context because mono-chlorinated or non-functional perfluorocarbons cannot participate in the requisite step-growth polymerization chemistry.

Intermediate for Hydroperfluoroalkane Synthesis via Reductive Dehalogenation

1,8-Dichloroperfluorooctane functions as a reagent for the preparation of hydroperfluoroalkanes from perfluoroalkyl chlorides . In this application, the terminal C-Cl bonds undergo reductive dehalogenation or related transformations to yield partially hydrogenated perfluoroalkyl compounds, which serve as intermediates in surfactant synthesis, surface modification agents, and specialty solvents. The availability of two terminal chlorine atoms distinguishes this compound from mono-chlorinated analogs (e.g., perfluorooctyl chloride) and from hydrogen-terminated derivatives, as the reaction stoichiometry and product distribution differ fundamentally. Procurement of the correct dichloro starting material ensures predictable conversion yields and product purity, whereas substitution with a mono-chloro analog would yield a different hydroperfluoroalkane product altogether.

Fluorous Phase Component in Biphasic Catalysis and Separation Systems

Based on the liquid-liquid equilibrium data demonstrating that terminal halogen substitution alters phase partitioning behavior with hydrocarbon solvents [2], 1,8-dichloroperfluorooctane can be rationally selected as a fluorous phase component in biphasic catalytic systems where precise control over reagent partitioning is required. The intermediate polarity conferred by terminal chlorine atoms (relative to fully fluorinated or hydrogen-terminated analogs) modulates the solubility of the fluorous phase in hydrocarbon reaction media, affecting catalyst retention, product extraction efficiency, and phase separation kinetics. Researchers developing fluorous biphasic catalysis protocols should specifically procure 1,8-dichloroperfluorooctane rather than perfluorooctane if the experimental design requires a fluorous phase with modified partitioning characteristics that enable more efficient catalyst recovery or product isolation.

Physical Property Reference Standard for Fluorinated Solvent Characterization

The well-documented physical properties of 1,8-dichloroperfluorooctane—including density (1.738–1.80 g/cm³), refractive index (n20D 1.303–1.316), and boiling point (115 °C/200 mmHg, 156–159 °C atmospheric)—make this compound suitable as a reference standard for calibrating analytical instrumentation used in the characterization of fluorinated solvents and intermediates . The quantifiable density difference (~11% higher than perfluorooctane) provides a robust metric for verifying compound identity upon receipt and for monitoring purity during storage and use. Procurement of high-purity grade (>98% by GC) 1,8-dichloroperfluorooctane from reputable suppliers ensures reliable reference data for quality control laboratories supporting fluorochemical manufacturing operations.

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